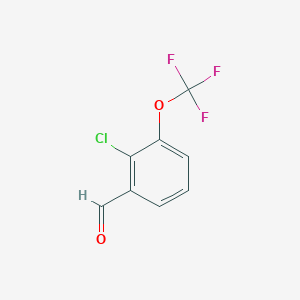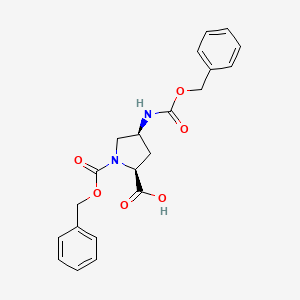
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group of pyrrolidine with benzyloxycarbonyl (Cbz) groups, followed by carboxylation at the 2-position. The reaction conditions often involve the use of strong bases and protecting group strategies to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting groups, revealing the free amino and carboxyl groups.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include deprotected pyrrolidine carboxylic acids, oxidized derivatives, and substituted analogs with different functional groups replacing the benzyloxycarbonyl groups.
Scientific Research Applications
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-((Methoxy)carbonyl)-4-(((methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-((Ethoxy)carbonyl)-4-(((ethoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid exhibits unique properties due to the presence of benzyloxycarbonyl groups. These groups enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
CAS No. |
29475-98-7 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2S,4S)-1-phenylmethoxycarbonyl-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-11-17(22-20(26)28-13-15-7-3-1-4-8-15)12-23(18)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,26)(H,24,25)/t17-,18-/m0/s1 |
InChI Key |
NGLBISVSKIJFNB-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



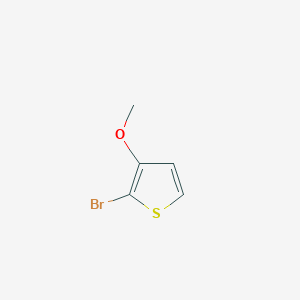
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)

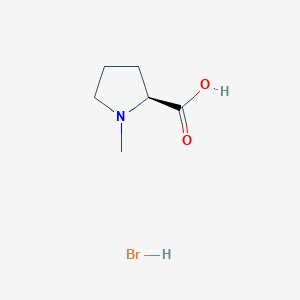
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
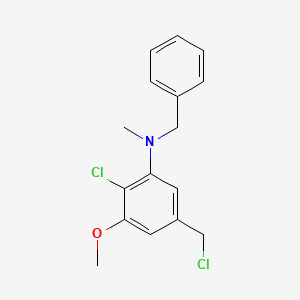
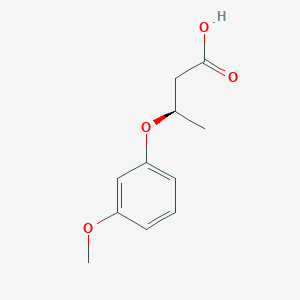
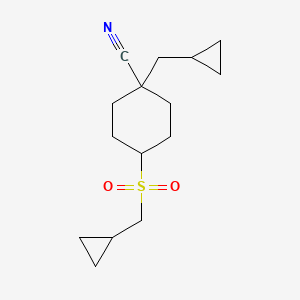
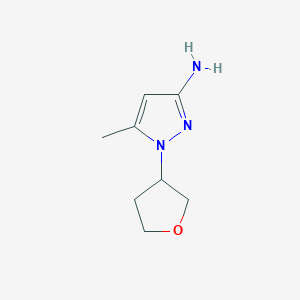
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)
